molecular formula C5H10ClN5O B13252181 Dimethyl-1H-1,2,3-triazole-4-carbohydrazidehydrochloride

Dimethyl-1H-1,2,3-triazole-4-carbohydrazidehydrochloride

Cat. No.: B13252181
M. Wt: 191.62 g/mol
InChI Key: XYDAPCSTSJWJHP-UHFFFAOYSA-N
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Description

Dimethyl-1H-1,2,3-triazole-4-carbohydrazidehydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-1H-1,2,3-triazole-4-carbohydrazidehydrochloride typically involves the reaction of dimethyl-1H-1,2,3-triazole with carbohydrazide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1H-1,2,3-triazole-4-carbohydrazidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Dimethyl-1H-1,2,3-triazole-4-carbohydrazidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive agent with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Dimethyl-1H-1,2,3-triazole-4-carbohydrazidehydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its wide range of biological activities.

    1,3,4-Oxadiazole: Another heterocyclic compound with similar applications.

    Tetrazole: Used in medicinal chemistry for its bioactive properties.

Uniqueness

Dimethyl-1H-1,2,3-triazole-4-carbohydrazidehydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H10ClN5O

Molecular Weight

191.62 g/mol

IUPAC Name

N,N'-dimethyl-2H-triazole-4-carbohydrazide;hydrochloride

InChI

InChI=1S/C5H9N5O.ClH/c1-6-10(2)5(11)4-3-7-9-8-4;/h3,6H,1-2H3,(H,7,8,9);1H

InChI Key

XYDAPCSTSJWJHP-UHFFFAOYSA-N

Canonical SMILES

CNN(C)C(=O)C1=NNN=C1.Cl

Origin of Product

United States

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